molecular formula C12H20ClN3O2S B2961438 4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine hydrochloride CAS No. 1353980-16-1

4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine hydrochloride

Cat. No.: B2961438
CAS No.: 1353980-16-1
M. Wt: 305.82
InChI Key: XSKRTSAJXXCLKV-UHFFFAOYSA-N
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Description

4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrimidine core substituted with ethoxy, methylthio, and piperidin-3-yloxy groups, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using methylthiolating agents like methylthiol chloride.

    Attachment of the Piperidin-3-yloxy Group: The piperidin-3-yloxy group can be attached via a nucleophilic substitution reaction using piperidin-3-ol and appropriate leaving groups.

    Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield partially or fully saturated derivatives.

    Substitution: The ethoxy and piperidin-3-yloxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Saturated pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions of pyrimidine derivatives with biological macromolecules such as proteins and nucleic acids.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine: The non-hydrochloride form of the compound.

    4-Methoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine: A similar compound with a methoxy group instead of an ethoxy group.

    4-Ethoxy-2-(methylthio)-6-(morpholin-4-yloxy)pyrimidine: A similar compound with a morpholin-4-yloxy group instead of a piperidin-3-yloxy group.

Uniqueness

4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine hydrochloride is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the ethoxy, methylthio, and piperidin-3-yloxy groups allows for a wide range of chemical modifications and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-ethoxy-2-methylsulfanyl-6-piperidin-3-yloxypyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S.ClH/c1-3-16-10-7-11(15-12(14-10)18-2)17-9-5-4-6-13-8-9;/h7,9,13H,3-6,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKRTSAJXXCLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC(=N1)SC)OC2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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